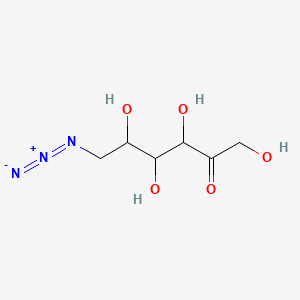
6-Azido-6-deoxyhex-2-ulose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Azido-6-deoxyhex-2-ulose is a useful research compound. Its molecular formula is C6H11N3O5 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Metabolic Labeling
One of the most notable applications of 6-Azido-6-deoxyhex-2-ulose is its use as a metabolic chemical reporter. It has been shown to facilitate the labeling of glycoproteins and other glycoconjugates in mammalian cells. For instance, when cells are treated with per-O-acetylated 6-Azido-6-deoxyglucose, robust labeling occurs, indicating its utility in studying O-GlcNAc modifications, which are crucial for various cellular processes such as signaling and metabolism .
Glycoengineering
The azide functionality allows for further modifications through click chemistry, making this compound an excellent tool for glycoengineering. By replacing hydroxyl groups in carbohydrates with azides, researchers can create analogs that mimic natural products, facilitating the study of glycan interactions in biological systems .
Application in Lipid Research
Recent studies have explored the incorporation of 6-Azido-6-deoxy derivatives into phosphatidylinositol (PI) compounds. These derivatives serve as molecular tools for metabolic engineering of phosphoinositides (PIPs), which play essential roles in cell signaling pathways. The azide group enables selective modifications that can lead to novel lipid analogs with tailored functionalities for studying lipid metabolism .
Click Chemistry in Cellular Imaging
In another application, this compound has been utilized in click chemistry for fluorescent imaging of live cells. By reacting the azide with alkyne-tagged fluorescent probes, researchers can visualize cellular structures and processes dynamically, providing insights into cellular behavior and interactions .
Comparative Data Table
属性
分子式 |
C6H11N3O5 |
|---|---|
分子量 |
205.17 g/mol |
IUPAC 名称 |
6-azido-1,3,4,5-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h3,5-6,10-11,13-14H,1-2H2 |
InChI 键 |
DHCFCMVDOWDQHL-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(C(C(=O)CO)O)O)O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















